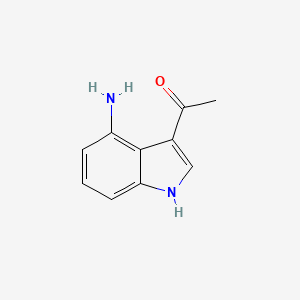![molecular formula C7H12N4O B3045890 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159553-52-2](/img/structure/B3045890.png)
3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Overview
Description
Triazolopyrazines are a class of nitrogen-containing heterocyclic compounds . They are part of the larger family of azoles, which are commonly used in medicinal chemistry . Triazolopyrazines can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of triazolopyrazines often involves cyclization reactions . For example, one approach involves cyclizing a heterocyclic diamine with a nitrite . Another method involves reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
Triazolopyrazines are characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The specific structure of “3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” would include additional functional groups, but without more specific information, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
The chemical reactions involving triazolopyrazines can vary widely depending on the specific compound and the conditions. Some triazolopyrazines have been found to exhibit antibacterial activities .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyrazines can vary depending on their specific structure. Generally, they are expected to have properties typical of nitrogen-containing heterocyclic compounds .Scientific Research Applications
PET Tracer Development for A2A Receptors
A derivative of 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine was synthesized for mapping cerebral adenosine A2A receptors (A2ARs) using PET imaging. The tracer showed high specific activity, purity, and suitable characteristics for A2AR PET imaging, indicating its potential in neuroimaging and the study of neurological disorders (Zhou et al., 2014).
Anticonvulsant Activity
Compounds derived from this compound were tested for anticonvulsant activity against maximal electroshock-induced seizures in rats. Several derivatives exhibited potent activity, highlighting the potential of this chemical scaffold in developing new anticonvulsant drugs (Kelley et al., 1995).
Synthetic Methodology and Properties
Research has been conducted on the synthesis and properties of compounds involving the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole structure, which is related to this compound. These studies focus on the chemical modification and pharmacological potential of these heterocycles, aiming to create substances with various biological activities (Fedotov et al., 2022).
Human Renin Inhibition
A series of 1,2,4-triazolo[4,3-a]pyrazine derivatives, incorporating various transition-state mimetics, were synthesized and evaluated for their ability to inhibit human renin, an enzyme involved in blood pressure regulation. These compounds demonstrated significant inhibitory activity and highlight the utility of this scaffold in designing renin inhibitors (Roberts et al., 1990).
Mechanism of Action
Target of Action
The compound 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine, also known as 3-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, has been found to interact with several targets. The primary targets include c-Met/VEGFR-2 kinases , Poly (ADP-ribose) polymerase 1 (PARP1) , and potentially PCAF bromodomain . These targets play crucial roles in various cellular processes, including cell growth, angiogenesis, DNA repair, and gene expression.
Mode of Action
This compound interacts with its targets in a specific manner. For instance, it exhibits inhibitory activities towards c-Met/VEGFR-2 kinases . It binds to these kinases, thereby inhibiting their activity. This interaction results in the inhibition of cell growth and angiogenesis, which are critical processes in cancer progression . As a PARP1 inhibitor , it can selectively kill homologous recombination (HR) deficient cancer cells through a mechanism of synthetic lethality .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting c-Met/VEGFR-2 kinases , it impacts the signaling pathways associated with cell growth and angiogenesis . Its action as a PARP1 inhibitor affects the DNA repair pathway, leading to the death of HR deficient cancer cells . The potential interaction with PCAF bromodomain suggests an influence on gene expression pathways .
Pharmacokinetics
The compound’s inhibitory activities against its targets and its antiproliferative activities against various cell lines suggest that it may have favorable bioavailability .
Result of Action
The compound’s action results in several molecular and cellular effects. It exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It also inhibits the growth of A549 cells in a dose-dependent manner and induces late apoptosis of these cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-12-5-7-10-9-6-4-8-2-3-11(6)7/h8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCQCUUVOJRITH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C2N1CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726042 | |
| Record name | 3-(Methoxymethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159553-52-2 | |
| Record name | 3-(Methoxymethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,6-Dichloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3045809.png)




![2-Propanol, 1-[4-(hydroxyamino)phenoxy]-3-[(1-methylethyl)amino]-](/img/structure/B3045816.png)






![1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-](/img/structure/B3045829.png)